
1,4-Dihydro-6-methylquinoxaline-2,3-dione
Overview
Description
1,4-Dihydro-6-methylquinoxaline-2,3-dione is a heterocyclic compound with the molecular formula C9H8N2O2.
Preparation Methods
The synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2,3-diaminotoluene with glyoxylic acid or its derivatives. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,4-Dihydro-6-methylquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted quinoxalines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Dihydro-6-methylquinoxaline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1,4-Dihydro-6-methylquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1,4-Dihydro-6-methylquinoxaline-2,3-dione can be compared with other similar compounds, such as:
1,4-Dimethylquinoxaline-2,3-dione: This compound has two methyl groups instead of one, which can affect its chemical properties and reactivity.
6-Methylquinoxaline-2,3-diol: This compound has hydroxyl groups instead of carbonyl groups, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research .
Biological Activity
1,4-Dihydro-6-methylquinoxaline-2,3-dione (DMQ) is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the chemical formula C₉H₈N₂O₂ and a molecular weight of 164.17 g/mol. Its structure consists of a quinoxaline core with a methyl group and two carbonyl groups that contribute to its reactivity and biological activity.
Target Interactions
Quinoxaline derivatives, including DMQ, interact with various biological targets due to their versatile nature. They have been shown to exhibit:
- Antiviral Activity : DMQ demonstrates potential against viral infections by inhibiting viral replication.
- Antibiotic Properties : It shows effectiveness against certain bacterial strains, indicating its role as an antibacterial agent.
- Anti-inflammatory Effects : DMQ can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
- Anticancer Activity : Research indicates that DMQ may inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
DMQ has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant activity against Gram-positive and Gram-negative bacteria. For example:
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|---|
Staphylococcus aureus | 12 | 70 |
Escherichia coli | 15 | 65 |
Candida albicans | 11 | 80 |
These results suggest that DMQ could serve as a lead compound for developing new antibiotics .
Anticancer Activity
In recent studies, DMQ has been tested against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited cytotoxic effects with IC₅₀ values in the range of 2.1 to 9.8 µM, comparable to established chemotherapeutics like sorafenib . The mechanism involves:
- Induction of apoptosis through activation of caspases.
- Cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
Case Studies
- Cytotoxicity Studies : A study involving the synthesis of DMQ derivatives demonstrated that certain modifications increased cytotoxicity against HepG2 cells significantly, indicating structure-activity relationships that could guide future drug design .
- VEGFR-2 Inhibition : Another investigation focused on DMQ’s ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. The most promising derivatives showed IC₅₀ values ranging from 2.9 to 5.4 µM, highlighting their potential as antiangiogenic agents.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of DMQ is essential for evaluating its therapeutic potential. Studies indicate that:
- Absorption and Distribution : DMQ is absorbed well when administered orally and distributes widely in tissues.
- Metabolism : The compound undergoes metabolic transformations primarily in the liver, influencing its bioavailability and efficacy.
- Excretion : Renal excretion plays a significant role in clearing DMQ from the body.
Q & A
Basic Questions
Q. How is 1,4-Dihydro-6-methylquinoxaline-2,3-dione structurally characterized, and what analytical methods are used to confirm its molecular configuration?
- Answer : The compound’s structure is confirmed via single-crystal X-ray diffraction, which reveals planar quinoxaline rings with bond lengths indicative of sp² hybridization (e.g., C=O bonds at 1.226 Å and delocalized N–C bonds). Hydrogen bonding (O–H⋯O) stabilizes the crystal lattice, forming R₂²(10) motifs. Spectral techniques (IR, NMR) and elemental analysis complement crystallographic data to validate purity and functional groups .
Q. What synthetic routes are employed to prepare this compound?
- Answer : A common method involves hydrolysis of precursors like 2-amino-3-hydroxyquinoxaline 1,4-dioxide under acidic conditions (e.g., boiling HCl), yielding the dione form via nucleophilic aromatic substitution (SNAr). Optimization includes controlling reaction temperature (80–100°C) and stoichiometry to achieve >90% yield .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?
- Answer : The compound (C₉H₈N₂O₂, MW 176.17 g/mol) is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Its planar structure and hydrogen-bonding capacity necessitate storage in anhydrous conditions to prevent hydration. Melting point and UV-Vis spectral data (λmax ~270 nm) are critical for purity assessment .
Q. What safety protocols are recommended for handling this compound?
- Answer : While classified as non-hazardous (no GHS pictograms), standard lab precautions apply: use PPE (gloves, goggles), avoid inhalation of dust, and store in a cool, dry environment. Waste disposal follows institutional guidelines for organic compounds .
Advanced Research Questions
Q. How does this compound behave in vivo, and what methodologies are used to study its pharmacokinetics?
- Answer : In rats, oral bioavailability is ~84%, with urinary excretion as the primary elimination route (unchanged parent compound). Isotopic tracing (¹⁴C-labeling) and fluorometric assays quantify plasma concentrations. Biliary excretion accounts for fecal metabolites, identified via TLC and GC-MS .
Q. What intermolecular interactions govern the crystal packing of this compound, and how do they affect its solid-state reactivity?
- Answer : X-ray diffraction reveals O–H⋯O hydrogen bonds (2.7–2.9 Å) forming layers along the c-axis. Offset π-π stacking (3.5–4.0 Å between aromatic rings) enhances stability. These interactions may influence solubility and mechanochemical reactivity in solid-phase synthesis .
Q. How can computational methods predict the lipophilicity and bioavailability of quinoxaline-dione derivatives?
- Answer : ClogP calculations and HPLC-derived retention factors (Rf) correlate with experimental logP values. Molecular docking studies assess binding affinity to biological targets (e.g., NMDA receptors), while QSAR models optimize substituents for enhanced blood-brain barrier penetration .
Q. What evidence supports the potential of this compound as a bioreductive cytotoxic agent?
- Answer : Quinoxaline-diones undergo enzymatic reduction in hypoxic tumor microenvironments, generating reactive intermediates that induce DNA strand breaks. Comparative studies with 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide show similar redox-activated cytotoxicity, validated via comet assays and cell viability assays .
Q. How is HPLC-UV/MS used to quantify this compound in biological matrices?
- Answer : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) achieves baseline separation. UV detection at 270 nm and MS/MS fragmentation (m/z 176 → 132) enable quantification in plasma with LOQ <10 ng/mL. Internal standards (e.g., deuterated analogs) correct for matrix effects .
Q. Methodological Notes
- Synthesis Optimization : Reflux time and acid concentration are critical to minimize side products like ring-hydroxylated metabolites .
- Crystallography : Slow evaporation from DMSO/water yields diffraction-quality crystals. Space group C222₁ (orthorhombic) confirms asymmetric unit geometry .
- Metabolic Profiling : LC-HRMS identifies hydroxylated metabolites in cat urine, differing from rat models due to species-specific cytochrome P450 activity .
Properties
IUPAC Name |
6-methyl-1,4-dihydroquinoxaline-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHZZPCLZWZMOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212416 | |
Record name | 1,4-Dihydro-6-methylquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6309-61-1 | |
Record name | 6-Methylquinoxaline-2,3(1H,4H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6309-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-6-methylquinoxaline-2,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6309-61-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41606 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dihydro-6-methylquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydro-6-methylquinoxaline-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Methyl-1,4-dihydroquinoxaline-2,3-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFE4V4JT6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.